Rifamycin B butylmethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B butylmethylamide is a semi-synthetic antibiotic derived from rifamycin B, which was first isolated from Streptomyces mediterranei in 1957. Rifamycin B butylmethylamide has been widely used in scientific research due to its potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as its unique mechanism of action.
Wirkmechanismus
The mechanism of action of rifamycin B butylmethylamide involves the inhibition of bacterial RNA polymerase, which is responsible for the transcription of DNA into RNA. By binding to the β-subunit of the enzyme, rifamycin B butylmethylamide prevents the initiation of transcription, thereby inhibiting bacterial growth.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, rifamycin B butylmethylamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of mammalian RNA polymerases I and III, as well as the replication of some viruses. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of rifamycin B butylmethylamide for lab experiments is its potent antibacterial activity against a wide range of bacterial species. This makes it a valuable tool for studying bacterial transcription and gene expression. However, its use is limited by its toxicity and low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving rifamycin B butylmethylamide. One area of interest is the development of new derivatives with improved solubility and lower toxicity. Another area of interest is the identification of new bacterial targets for rifamycin B butylmethylamide, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of rifamycin B butylmethylamide in combination with other antibiotics could be explored as a way to enhance their antibacterial activity.
Synthesemethoden
The synthesis of rifamycin B butylmethylamide involves the modification of rifamycin B through the addition of a butylmethylamide group to the C-3 position of the rifamycin B molecule. This modification increases the lipophilicity of the molecule, allowing it to penetrate bacterial cell walls more easily and exert its antibacterial effects.
Wissenschaftliche Forschungsanwendungen
Rifamycin B butylmethylamide has been used extensively in scientific research as a tool for studying bacterial transcription and RNA polymerase activity. It has been shown to inhibit bacterial RNA polymerase by binding to the β-subunit of the enzyme, thereby preventing the initiation of transcription. This makes it a valuable tool for studying the regulation of gene expression in bacteria.
Eigenschaften
CAS-Nummer |
16784-08-0 |
---|---|
Molekularformel |
C44H60N2O13 |
Molekulargewicht |
825 g/mol |
IUPAC-Name |
[(9E,19E,21E)-27-[2-[butyl(methyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H60N2O13/c1-12-13-18-46(10)32(48)21-56-31-20-29-39(52)34-33(31)35-41(27(7)38(34)51)59-44(9,42(35)53)57-19-17-30(55-11)24(4)40(58-28(8)47)26(6)37(50)25(5)36(49)22(2)15-14-16-23(3)43(54)45-29/h14-17,19-20,22,24-26,30,36-37,40,49-52H,12-13,18,21H2,1-11H3,(H,45,54)/b15-14+,19-17+,23-16+ |
InChI-Schlüssel |
LSGIOAFJQJEMMO-KAULNTAXSA-N |
Isomerische SMILES |
CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES |
CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Kanonische SMILES |
CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Andere CAS-Nummern |
16784-08-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.